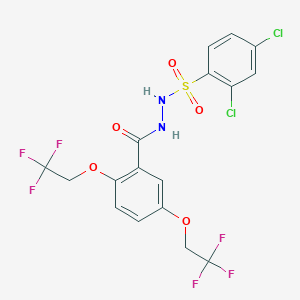

N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, commonly known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTB belongs to the class of sulfonylhydrazides and is known for its unique chemical properties that make it suitable for use in various fields of research.

Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity and Reaction Pathways

The ABTS/PP decolorization assay, a prevalent method for evaluating antioxidant capacity, relies on the reaction pathways involving antioxidants and the ABTS•+ radical cation. This process can lead to the formation of coupling adducts with ABTS•+, particularly for certain phenolic antioxidants, or oxidation without coupling. The significance of these reactions in the total antioxidant capacity and the relevance of the resultant oxidation products are areas requiring further exploration. Although there are concerns regarding the applicability of ABTS-based assays due to potential biases, they remain recommended for monitoring changes in antioxidant systems over time (Ilyasov et al., 2020).

Environmental Degradation of Organic Pollutants

The use of oxidoreductive enzymes, with the aid of redox mediators, presents a promising approach for the remediation of recalcitrant organic pollutants in wastewater. This method enhances the degradation efficiency of pollutants by expanding the range of substrates that enzymes can act upon. Enzymes such as laccases and peroxidases, in combination with redox mediators, have shown significant potential in transforming and degrading pollutants, thereby playing a crucial role in future environmental remediation efforts (Husain & Husain, 2007).

Antibody-Based Methods for Analysis

Antibodies serve as critical tools in various assays and techniques for detecting and measuring the presence of environmental and food contaminants. The development and application of antibodies, especially in ELISA and immunosensor techniques, have been directed towards detecting a wide range of pollutants, including herbicides and veterinary drugs. This approach has seen a significant increase in publications, demonstrating its growing importance in environmental research and risk control (Fránek & Hruška, 2018).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental persistence of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl acids (PFAAs) such as PFOA and PFOS, has raised concerns regarding their toxicological impact. Research into the biodegradability of these compounds, focusing on microbial degradation in soil and sediment, has provided insights into potential degradation pathways and intermediates. Understanding these processes is crucial for evaluating the fate of these persistent chemicals in the environment and developing strategies for their remediation (Liu & Avendaño, 2013).

Eigenschaften

IUPAC Name |

N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2F6N2O5S/c18-9-1-4-14(12(19)5-9)33(29,30)27-26-15(28)11-6-10(31-7-16(20,21)22)2-3-13(11)32-8-17(23,24)25/h1-6,27H,7-8H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIWBWFVGNIQSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2F6N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2579255.png)

![3-Methyl-N-(2-phenylbutyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2579267.png)

![6-Tert-butyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2579273.png)

![2-Fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2579275.png)